(R,S,R,S)-Nebivolol

Hypertension Cardiovascular Outcomes Beta-Blocker Comparison

(R,S,R,S)-Nebivolol (CAS 119365-24-1) combines cardioselective β1-blockade with NO-mediated vasodilation—a dual mechanism absent in atenolol, metoprolol, or bisoprolol. Clinical evidence: 67% reduction in CV event odds vs. atenolol/metoprolol (OR 0.33); 17% absolute risk reduction post-MI vs. metoprolol; placebo-like tolerability with no reported impotence. Essential reference standard for ANDA submissions, analytical method validation, and pharmacological studies investigating endothelial function and hypertension pathophysiology.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
CAS No. 119365-24-1
Cat. No. B570742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,R,S)-Nebivolol
CAS119365-24-1
Synonyms[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  R 74829
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-
InChIKeyKOHIRBRYDXPAMZ-MTIDIVMFSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R,S,R,S)-Nebivolol (CAS 119365-24-1): A Third-Generation Beta-Blocker with Unique Vasodilatory Properties


(R,S,R,S)-Nebivolol (CAS 119365-24-1) is a third-generation, highly β1-selective adrenergic receptor antagonist that distinguishes itself from other beta-blockers through a dual mechanism of action: cardioselective β1-blockade and nitric oxide (NO)-mediated vasodilation [1]. It is a racemic mixture composed of equal proportions of d-nebivolol and l-nebivolol, where the β1-blocking activity resides predominantly in the d-enantiomer, while the l-enantiomer facilitates endothelial NO release via β3-adrenoceptor agonism [2]. This unique pharmacologic profile enables nebivolol to lower blood pressure by reducing peripheral vascular resistance while preserving cardiac output, a hemodynamic pattern that differs fundamentally from traditional non-vasodilatory beta-blockers such as atenolol and metoprolol [3].

Why (R,S,R,S)-Nebivolol Cannot Be Interchanged with Atenolol, Metoprolol, or Other Beta-Blockers


Despite belonging to the beta-blocker class, (R,S,R,S)-nebivolol cannot be considered interchangeable with atenolol, metoprolol, bisoprolol, or carvedilol due to fundamental differences in pharmacodynamic and hemodynamic profiles that translate into divergent clinical outcomes [1]. Unlike traditional beta-blockers that reduce cardiac output as their primary antihypertensive mechanism, nebivolol uniquely couples β1-blockade with endothelial NO release, resulting in vasodilation, preservation of stroke volume, and maintenance of cardiac output—a combination not replicated by any other clinically available beta-blocker [2]. These mechanistic distinctions manifest as quantifiable differences in cardiovascular event reduction, side effect profiles, central hemodynamic parameters, and exercise tolerance, as detailed in the evidence below [3].

Quantitative Differentiation of (R,S,R,S)-Nebivolol: Evidence-Based Comparisons with Atenolol, Metoprolol, Bisoprolol, and Carvedilol


Superior Cardiovascular Event Reduction in Hypertensive Patients Compared to Atenolol and Metoprolol

In a propensity-matched retrospective cohort analysis of 21,603 hypertensive patients without prior cardiovascular disease, (R,S,R,S)-nebivolol demonstrated a 67% reduction in the odds of incident cardiovascular events compared to the non-vasodilatory beta-blockers atenolol and metoprolol (OR 0.33, 95% CI 0.28–0.40) [1]. In a separate matched Cox regression analysis, nebivolol was associated with a 17% reduction in incident cardiovascular events compared with all non-vasodilatory beta-blockers (HR 0.83, 95% CI 0.74–0.94, P = 0.004) and a 24% reduction compared with metoprolol specifically (HR 0.76, 95% CI 0.66–0.87, P = 0.0001) [2].

Hypertension Cardiovascular Outcomes Beta-Blocker Comparison

Superior Hemodynamic Profile with Preservation of Cardiac Output and Stroke Volume Compared to Atenolol

In a prospective, randomized, 6-month study comparing (R,S,R,S)-nebivolol to atenolol in 26 patients with hypertension and left ventricular diastolic dysfunction, nebivolol demonstrated a significantly more favorable hemodynamic profile [1]. Compared to atenolol, nebivolol-treated patients showed a lower reduction in cardiac index, a greater increase in stroke volume index, and significant declines in mean pulmonary artery pressure and pulmonary wedge pressure, both at rest and at peak exercise [1].

Diastolic Heart Failure Hemodynamics Cardiac Output

β1-Selectivity Ratio 293:1 vs. Other Beta-Blockers

Among clinically available beta-blockers, (R,S,R,S)-nebivolol exhibits the highest documented β1/β2 selectivity ratio at 293:1, substantially exceeding that of bisoprolol (119:1), metoprolol (74:1), atenolol (75:1), and carvedilol (7.2:1) [1]. This high degree of β1-selectivity minimizes β2-mediated adverse effects such as bronchoconstriction and peripheral vasoconstriction [1]. However, it should be noted that radioligand binding studies in human myocardium report lower selectivity values (3-4 fold for nebivolol vs. 16-20 fold for bisoprolol), indicating that assay conditions significantly influence measured selectivity [2].

Beta-Adrenoceptor Selectivity Off-Target Effects Cardioselectivity

Lower 12-Month Cardiovascular Event Rates in Post-MI Patients Compared to Metoprolol Succinate

In a randomized controlled trial of 172 patients with acute myocardial infarction complicated by left ventricular dysfunction (LVEF ≤0.45), (R,S,R,S)-nebivolol demonstrated a significantly lower 12-month composite cardiovascular event rate compared to metoprolol succinate (14.5% vs. 31.5%; P = 0.03) [1]. Event rates for carvedilol (20.3%) were not significantly different from either nebivolol or metoprolol [1].

Acute Myocardial Infarction Secondary Prevention Beta-Blocker Comparison

Superior Tolerability with Placebo-Like Side Effect Profile for Fatigue and Sexual Dysfunction

Controlled clinical trials demonstrate that (R,S,R,S)-nebivolol has a side effect profile comparable to placebo, particularly regarding fatigue and sexual dysfunction, and is superior to that of atenolol and metoprolol [1]. Comparative trials revealed no significant differences in the frequency and severity of adverse events between nebivolol, atenolol, enalapril, or placebo; however, the overall incidence of adverse events was greater with nifedipine or metoprolol [2]. Notably, some atenolol or enalapril recipients reported impotence or decreased libido, whereas nebivolol recipients did not [2].

Tolerability Sexual Dysfunction Adverse Events

Unique Nitric Oxide-Mediated Vasodilation: A Mechanism Not Shared by Other Beta-Blockers

(R,S,R,S)-nebivolol is the only β1-selective beta-blocker that induces nitric oxide (NO)-mediated vasodilation via β3-adrenoceptor agonism and endothelial NO synthase stimulation [1]. This mechanism is fundamentally distinct from the vasodilation of carvedilol and labetalol, which is mediated by α1-adrenergic receptor blockade [1]. In human endothelial cells, nebivolol stimulates endothelial NO release with kinetics of 75 ± 5 nM/s, compared to the faster kinetics of ATP at 194 ± 10 nM/s, indicating a sustained, moderate NO release profile [2].

Nitric Oxide Endothelial Function Vasodilation

Optimal Research and Therapeutic Applications of (R,S,R,S)-Nebivolol Based on Quantitative Differentiation


Hypertension Management in Patients Requiring Superior Cardiovascular Event Reduction

For hypertensive populations where long-term cardiovascular risk reduction is the primary therapeutic goal, (R,S,R,S)-nebivolol offers a 67% reduction in incident cardiovascular event odds compared to atenolol and metoprolol (OR 0.33) [1] and a 24% reduction in cardiovascular events compared to metoprolol specifically (HR 0.76) [2]. This evidence supports prioritizing nebivolol over non-vasodilatory beta-blockers in formulary decisions for hypertension management, particularly in patients without established cardiovascular disease who require primary prevention.

Post-Myocardial Infarction Secondary Prevention with Left Ventricular Dysfunction

In patients with acute myocardial infarction complicated by left ventricular dysfunction (LVEF ≤0.45), (R,S,R,S)-nebivolol reduces 12-month composite cardiovascular events to 14.5%, compared to 31.5% for metoprolol succinate (P=0.03) [1]. This 17% absolute risk reduction in a high-risk post-MI population supports the preferential selection of nebivolol for secondary prevention protocols, particularly when metoprolol is being considered as the beta-blocker of choice.

Hypertensive Patients with Concomitant Diastolic Dysfunction or Heart Failure with Preserved Ejection Fraction

For hypertensive patients with echocardiographic evidence of diastolic dysfunction or clinical heart failure with preserved ejection fraction (HFpEF), (R,S,R,S)-nebivolol provides hemodynamic advantages over atenolol, including greater preservation of cardiac output, increased stroke volume index, improved exercise capacity (peak VO2), and reduced pulmonary artery and wedge pressures [1]. These differentiated hemodynamic effects make nebivolol the rational choice in this patient subset where traditional beta-blockers may worsen functional status.

Hypertensive Patients with Erectile Dysfunction or Intolerance to Other Beta-Blockers

(R,S,R,S)-nebivolol demonstrates a placebo-like side effect profile with no reported impotence or decreased libido, contrasting with atenolol and enalapril where these adverse effects are documented [1][2]. For male hypertensive patients who have experienced sexual dysfunction on other beta-blockers, or for patients who have discontinued beta-blocker therapy due to fatigue, nebivolol represents a compelling therapeutic alternative with evidence of superior tolerability.

Preclinical Research Requiring a β1-Selective Antagonist with Endothelial NO-Mediated Vasodilation

In experimental models investigating endothelial function, vascular biology, or hypertension pathophysiology, (R,S,R,S)-nebivolol serves as a unique pharmacological tool due to its dual mechanism of β1-blockade and NO-mediated vasodilation [1]. Unlike carvedilol (α1-blockade) or bisoprolol (pure β1-blockade), nebivolol enables researchers to dissect the contribution of β3-agonism and endothelial NO release to cardiovascular outcomes, with well-characterized NO release kinetics of 75 ± 5 nM/s in human endothelial cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S,R,S)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.